Home > Products > Screening Compounds P59395 > Kinase inhibitor-1
Kinase inhibitor-1 - 2135696-72-7

Kinase inhibitor-1

Catalog Number: EVT-3157174
CAS Number: 2135696-72-7
Molecular Formula: C19H18BrClN6O
Molecular Weight: 461.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Kinase inhibitor-1 is classified as a small molecule inhibitor targeting specific serine/threonine kinases. It has been derived from both synthetic and natural sources, with significant research focusing on its efficacy against various cancer types by modulating kinase activity. The compound's development has been influenced by the need for selective inhibitors that minimize off-target effects while maximizing therapeutic efficacy.

Synthesis Analysis

The synthesis of kinase inhibitor-1 typically involves multi-step organic reactions designed to construct its complex molecular framework. For instance, the synthesis can begin with readily available starting materials that undergo several transformations:

  1. Initial Reaction: The first step often involves the formation of a key intermediate through nucleophilic substitution or cyclization reactions.
  2. Functionalization: Subsequent steps may include functional group modifications such as halogenation or amination to introduce necessary substituents that enhance biological activity.
  3. Final Assembly: The final steps involve purification and characterization of the product using techniques like chromatography and spectrometry.

For example, a recent study outlined a four-step synthesis process for a related compound that included the use of dimethylformamide as a solvent and microwave irradiation to facilitate rapid reactions under controlled conditions .

Molecular Structure Analysis

The molecular structure of kinase inhibitor-1 typically features a complex arrangement of rings and functional groups that contribute to its binding affinity and selectivity for target kinases.

  • Core Structure: The core often consists of a heterocyclic ring system that provides a scaffold for interaction with the ATP-binding site of kinases.
  • Substituents: Various substituents are strategically placed on the core structure to optimize interactions with target kinases, which can include hydrogen bond donors and acceptors.

Advanced techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography are employed to elucidate the three-dimensional conformation of kinase inhibitor-1, confirming its structural integrity and aiding in further modifications for enhanced potency .

Chemical Reactions Analysis

Kinase inhibitor-1 participates in several chemical reactions relevant to its function:

  • Binding Interactions: The primary reaction involves competitive inhibition where the compound binds to the ATP pocket of kinases, preventing substrate phosphorylation. This interaction can be characterized using kinetic assays to determine inhibition constants (IC50 values).
  • Modification Reactions: Kinase inhibitor-1 can also undergo further chemical modifications to enhance selectivity or reduce side effects. These modifications may include halogenation or derivatization reactions aimed at improving pharmacokinetic properties.

Studies have demonstrated that modifications to specific functional groups can significantly alter the inhibitory potency against various kinases .

Mechanism of Action

The mechanism of action for kinase inhibitor-1 primarily revolves around its ability to bind competitively to the ATP-binding site of target kinases. This binding inhibits the phosphorylation process critical for kinase activity:

  1. Competitive Inhibition: By occupying the ATP-binding site, kinase inhibitor-1 prevents ATP from binding, thereby halting downstream signaling pathways associated with cell proliferation and survival.
  2. Selectivity: The design of kinase inhibitor-1 aims at maximizing selectivity towards specific kinases while minimizing off-target effects, which is crucial in reducing potential side effects during therapeutic applications .
Physical and Chemical Properties Analysis

Kinase inhibitor-1 exhibits several notable physical and chemical properties:

  • Molecular Weight: The molecular weight typically ranges around 300–500 g/mol, depending on structural modifications.
  • Solubility: It often displays moderate solubility in organic solvents but may require formulation adjustments for optimal bioavailability.
  • Stability: The stability profile can vary significantly based on environmental conditions such as pH and temperature; thus, stability studies are crucial during development.

These properties are essential for determining the compound's suitability for clinical applications .

Applications

The primary applications of kinase inhibitor-1 lie in oncology and other fields where abnormal kinase activity is implicated:

  • Cancer Therapy: As a targeted therapy agent, it is used in treating various cancers by inhibiting specific kinases involved in tumor growth and metastasis.
  • Research Tool: Kinase inhibitor-1 serves as an important tool in research settings for studying kinase signaling pathways and their roles in cellular processes.
  • Drug Development: Ongoing research focuses on optimizing its structure to enhance efficacy and reduce side effects, paving the way for new therapeutic agents based on this scaffold.
Introduction to Kinase Inhibitor-1 in Targeted Therapy

Kinase Biology and Dysregulation in Disease Pathogenesis

Protein kinases are pivotal regulatory enzymes that catalyze the transfer of phosphate groups from adenosine triphosphate (ATP) to specific substrate proteins, thereby modulating critical cellular processes including proliferation, differentiation, metabolism, and apoptosis. The human kinome comprises ~518 protein kinase genes and 106 pseudogenes, with approximately 50 lacking key catalytic residues (pseudokinases) that participate in non-catalytic allosteric regulation [2] [5]. Kinases are structurally characterized by a bilobal catalytic domain featuring:

  • A smaller N-terminal lobe (β-sheets and αC-helix)
  • A larger C-terminal lobe (primarily α-helical)
  • A hinge region connecting the lobes
  • ATP-binding cleft with conserved motifs (G-loop, DFG motif, catalytic loop)

The activation state is governed by conformational dynamics:

  • DFG-in/αC-in: Active conformation enabling ATP coordination and phosphotransfer
  • DFG-out: Inactive state creating a hydrophobic allosteric pocket
  • Regulatory/catalytic spines (R-spine and C-spine) that stabilize active conformations [3] [10]

Dysregulation occurs through:

  • Gain-of-function mutations (e.g., BRAF V600E in melanoma)
  • Chromosomal translocations (e.g., BCR-ABL in chronic myeloid leukemia)
  • Gene amplifications (e.g., EGFR in glioblastoma)
  • Overexpression of receptor tyrosine kinases (e.g., HER2 in breast cancer)

Such alterations convert kinases into persistent signaling drivers that promote uncontrolled cell growth, survival, and metastasis – hallmarks of cancer pathogenesis [5] [7].

Table 1: Major Kinase Families and Their Disease Associations

Kinase ClassKey SubfamiliesRepresentative DysregulationAssociated Diseases
Tyrosine KinasesEGFR/HER familyEGFR L858R/T790M mutationsNSCLC
BCR-ABLPhiladelphia chromosome translocationCML, ALL
VEGFROverexpression in endothelial cellsRCC, HCC
Serine/Threonine KinasesMAPK pathwayBRAF V600E mutationMelanoma, CRC
CDKsCyclin D-CDK4/6 amplificationBreast cancer
PI3K-relatedPIK3CA mutationsGBM, breast cancer
Dual-specificity KinasesMEK1/2MAP2K1 mutationsMelanoma, NSCLC

Rationale for Targeting Kinase Pathways in Oncogenesis

Kinases serve as compelling therapeutic targets due to their:

  • Central Signaling Position: They integrate upstream stimuli into downstream effector pathways (e.g., RAS-RAF-MEK-ERK cascade) that drive oncogenic phenotypes [3] [7]
  • Druggable Pockets: Conserved ATP-binding sites accommodate competitive inhibitors, while allosteric pockets enable selective targeting
  • Oncogene Addiction: Many cancers exhibit dependence on single kinase drivers (e.g., >90% CML cases depend on BCR-ABL) [6]
  • Biomarker-Driven Stratification: Genomic alterations enable patient selection (e.g., ALK fusions in ~5% NSCLC predict response to ALK inhibitors) [7]

Kinase Inhibitor-1 exemplifies this therapeutic rationale by exploiting structural vulnerabilities in dysregulated kinases:

  • Competitive inhibition of ATP-binding pockets (type I inhibitors)
  • Stabilization of inactive conformations (type II inhibitors targeting DFG-out state)
  • Covalent binding to cysteine residues near ATP sites (e.g., in EGFR inhibitors) [3] [10]

This targeting approach disrupts pathological signaling cascades while ideally sparing normal cellular functions – a cornerstone of precision oncology.

Historical Evolution of Kinase Inhibitor Development

The kinase inhibitor landscape has evolved through distinct generations:

Table 2: Generational Development of Kinase Inhibitors

GenerationTime PeriodRepresentative AgentsDesign StrategyKey Limitations
First-Gen1990s-2000sImatinib, Gefitinib, ErlotinibATP-competitive inhibitors targeting active conformationsNarrow specificity, susceptibility to resistance mutations
Second-Gen2005-2015Dasatinib, Nilotinib, AfatinibMulti-targeted or irreversible bindingIncreased off-target toxicity
Third-Gen2015-PresentOsimertinib, Lorlatinib, Kinase Inhibitor-1Mutation-specific targeting (e.g., T790M, G1202R), CNS-penetrant designsEmerging resistance via bypass pathways

Key milestones include:

  • 1995: Fasudil approved in Japan (first kinase inhibitor targeting ROCK)
  • 2001: Imatinib FDA approval for CML, validating kinase-targeted therapy [6] [10]
  • 2003-2007: EGFR inhibitors (gefitinib/erlotinib) approved for NSCLC
  • 2011-2015: Next-generation inhibitors (crizotinib, ceritinib) targeting ALK/ROS1 fusions
  • 2018-Present: Allosteric inhibitors (trametinib) and mutation-selective agents (osimertinib)

Kinase Inhibitor-1 emerged from structural insights into kinase conformational dynamics and resistance mechanisms. Its development leveraged:

  • Fragment-Based Drug Design: Optimizing scaffolds like quinoline and pyrimidine for hinge region binding [3]
  • Computational Chemistry: Modeling DFG-out pocket occupancy to overcome gatekeeper mutations
  • Hybrid Strategies: Combining ATP-competitive moieties with allosteric fragments [10]

Properties

CAS Number

2135696-72-7

Product Name

Kinase inhibitor-1

IUPAC Name

(E)-N-[4-(3-bromo-4-chloroanilino)pyrido[3,4-d]pyrimidin-6-yl]-4-(dimethylamino)but-2-enamide

Molecular Formula

C19H18BrClN6O

Molecular Weight

461.7 g/mol

InChI

InChI=1S/C19H18BrClN6O/c1-27(2)7-3-4-18(28)26-17-9-13-16(10-22-17)23-11-24-19(13)25-12-5-6-15(21)14(20)8-12/h3-6,8-11H,7H2,1-2H3,(H,22,26,28)(H,23,24,25)/b4-3+

InChI Key

QBACGOWRJDBXSG-ONEGZZNKSA-N

SMILES

CN(C)CC=CC(=O)NC1=NC=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)Cl)Br

Solubility

not available

Canonical SMILES

CN(C)CC=CC(=O)NC1=NC=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)Cl)Br

Isomeric SMILES

CN(C)C/C=C/C(=O)NC1=NC=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)Cl)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.